Methyl 2-methyl-3-(nonyloxy)propanoate
Description
Methyl 2-methyl-3-(nonyloxy)propanoate is an ester derivative featuring a branched propanoate backbone with a methyl group at the 2-position and a nonyloxy (C₉H₁₉O-) substituent at the 3-position. For example, esters with analogous substituents, such as amino or chlorinated alkoxy groups, exhibit distinct solubility, reactivity, and stability profiles .
Properties
CAS No. |
90177-68-7 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
methyl 2-methyl-3-nonoxypropanoate |
InChI |
InChI=1S/C14H28O3/c1-4-5-6-7-8-9-10-11-17-12-13(2)14(15)16-3/h13H,4-12H2,1-3H3 |
InChI Key |
LSAQDAWMHNDCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOCC(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-(nonyloxy)propanoate typically involves esterification reactions. One common method is the reaction of 2-methyl-3-(nonyloxy)propanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(nonyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-methyl-3-(nonyloxy)propanoic acid.
Reduction: 2-methyl-3-(nonyloxy)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-(nonyloxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(nonyloxy)propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Methyl 2-methyl-3-(nonyloxy)propanoate with three structurally related esters from the evidence, highlighting key differences in substituents, molecular weight, and functional groups:
Key Observations:
Lipophilicity: The nonyloxy group in the target compound enhances lipophilicity compared to shorter-chain substituents (e.g., chloropropoxy in ). This property may improve its performance in nonpolar solvents or lipid-based formulations.
Reactivity: Amino-substituted analogs (e.g., ) exhibit nucleophilic reactivity due to the amine group, whereas the nonyloxy ether in the target compound is less reactive, favoring stability in acidic/basic conditions.
Electronic Effects: The trifluoromethyl group in introduces strong electron-withdrawing effects, contrasting with the electron-donating nature of the nonyloxy group. This difference could influence intermolecular interactions in catalytic or binding applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
